
1-(1-Chloroethyl)-4-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloroethyl)-4-isocyanatobenzene is an organic compound that belongs to the class of aromatic isocyanates It is characterized by the presence of a chloroethyl group and an isocyanate group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloroethyl)-4-isocyanatobenzene typically involves the reaction of 1-(1-Chloroethyl)benzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
1-(1-Chloroethyl)benzene+Phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Chloroethyl)-4-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Addition Reactions: Reagents such as primary or secondary amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Addition Reactions: Formation of ureas, carbamates, and thiocarbamates.
Oxidation and Reduction: Formation of carbonyl compounds or amines.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloroethyl)-4-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and coatings with specific properties.
Biological Studies: Investigated for its potential as a reagent in biochemical assays and drug development.
Industrial Applications: Employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(1-Chloroethyl)-4-isocyanatobenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable adducts. The molecular targets include amino groups in proteins and other biomolecules, leading to the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Chloroethyl)-2-isocyanatobenzene
- 1-(1-Chloroethyl)-3-isocyanatobenzene
- 1-(1-Bromoethyl)-4-isocyanatobenzene
Uniqueness
1-(1-Chloroethyl)-4-isocyanatobenzene is unique due to the specific positioning of the chloroethyl and isocyanate groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and applications due to steric and electronic effects.
Eigenschaften
CAS-Nummer |
88465-52-5 |
|---|---|
Molekularformel |
C9H8ClNO |
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
1-(1-chloroethyl)-4-isocyanatobenzene |
InChI |
InChI=1S/C9H8ClNO/c1-7(10)8-2-4-9(5-3-8)11-6-12/h2-5,7H,1H3 |
InChI-Schlüssel |
IPXMKSAVMUIUFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N=C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


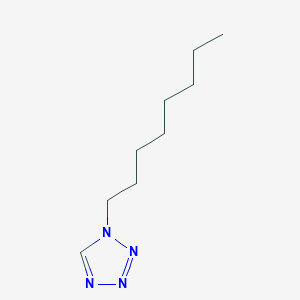
![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
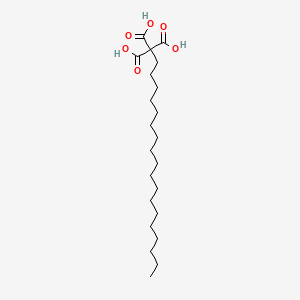
![1-[4-(Azetidin-1-yl)but-2-ynyl]pyrrolidin-2-one;oxalic acid](/img/structure/B14404078.png)
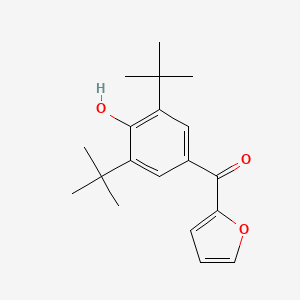
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)


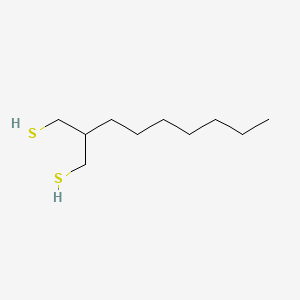

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
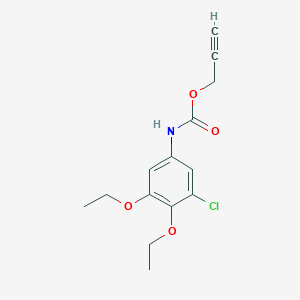

![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
